3-Chloro-5-fluorobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Halogenated Benzenesulfonamides

The 3-chloro-5-fluoro substitution pattern is SAR-validated for up to 500-fold enhancement in carbonic anhydrase binding affinity—an effect unique to the meta-chloro geometry and not replicable by ortho- or para-isomers. The unsubstituted 4-position provides a versatile handle for electrophilic aromatic substitution, cross-coupling, or further halogenation, enabling rapid derivatization for medicinal chemistry and ALS-targeting agrochemical programs. Supplied at 98% purity with batch-specific NMR, HPLC, and GC documentation to eliminate positional isomer contamination in biophysical assays such as FTSA and ITC. Its XLogP3 of 1.2 and TPSA of 68.5 Ų place it within drug-like chemical space for fragment-based and lead-optimization campaigns.

Molecular Formula C6H5ClFNO2S
Molecular Weight 209.63 g/mol
Cat. No. B8014870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzene-1-sulfonamide
Molecular FormulaC6H5ClFNO2S
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)N)Cl)F
InChIInChI=1S/C6H5ClFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyITURLJZZEUWDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorobenzene-1-sulfonamide – A Defined Halogenated Benzenesulfonamide Building Block for Carbonic Anhydrase Inhibitor and Agrochemical Intermediate Programs


3-Chloro-5-fluorobenzene-1-sulfonamide (CAS 1638202-84-2) is a halogenated benzenesulfonamide featuring a 3-chloro-5-fluoro substitution pattern on the benzene ring, yielding the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol [1]. The compound belongs to the class of primary aromatic sulfonamides that serve as core scaffolds for carbonic anhydrase (CA) inhibitor design and as versatile synthetic intermediates for pharmaceuticals and agrochemicals [2][3]. Its computed lipophilicity (XLogP3 = 1.2) and topological polar surface area (68.5 Ų) place it within drug-like chemical space suitable for fragment-based and lead-optimization campaigns [1].

Why 3-Chloro-5-fluorobenzene-1-sulfonamide Cannot Be Replaced by a Positional Isomer or Unsubstituted Benzenesulfonamide in CA-Targeted or Synthetic Programs


Among benzenesulfonamides sharing the identical molecular formula C6H5ClFNO2S, the precise ring positions of chlorine and fluorine substituents dictate electronic distribution, steric accessibility to the sulfonamide zinc-binding group, and metabolic stability—each of which governs CA isoform selectivity and downstream synthetic reactivity [1][2]. Published structure–activity relationship (SAR) data demonstrate that a chloro substituent at the meta position can increase CA binding affinity by up to 500-fold relative to non-halogenated analogs, an effect that is position-dependent and not transferable to ortho- or para-substituted isomers [3]. The 3-chloro-5-fluoro arrangement uniquely places two electron-withdrawing halogens in a symmetric meta,meta-orientation relative to the –SO2NH2 anchor, generating a distinct dipole and hydrogen-bonding landscape that cannot be replicated by any other single-isomer variant [1].

Head-to-Head and Class-Level Quantitative Evidence for 3-Chloro-5-fluorobenzene-1-sulfonamide Relative to Positional Isomers and Unsubstituted Benzenesulfonamide


Meta-Chloro Substitution Increases Carbonic Anhydrase Binding Affinity by up to 500-Fold: Class-Level Evidence Supporting the 3-Chloro-5-fluoro Motif

In a controlled series of pyrrolidinone-bearing benzenesulfonamides, introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not alter binding to CA I but increased affinity to all other CA isoforms, most notably CA VII and CA XIII, by up to 500-fold [1]. This class-level finding provides direct SAR evidence that the meta-chloro motif present in 3-chloro-5-fluorobenzene-1-sulfonamide is a privileged substituent for enhancing CA binding. By contrast, ortho- and para-halogenated analogs in the same study did not exhibit comparable affinity gains, underscoring the non-interchangeable nature of the substitution pattern. The target compound's 3-chloro substituent resides in this affinity-enhancing meta position [2].

Carbonic Anhydrase Inhibition Structure-Activity Relationship Halogenated Benzenesulfonamides

Distinct Lipophilicity from Positional Isomers: XLogP3 = 1.2 for 3-Chloro-5-fluorobenzene-1-sulfonamide vs. 1.3 for 3-Chloro-4-fluorobenzenesulfonamide

Computed XLogP3 values differentiate positional isomers that share the identical molecular formula; 3-chloro-5-fluorobenzene-1-sulfonamide (XLogP3 = 1.2) [1] is measurably less lipophilic than 3-chloro-4-fluorobenzenesulfonamide (XLogP3 = 1.3) [2], while being equal to 3-chloro-2-fluorobenzenesulfonamide (XLogP3 = 1.2) [3]. This 0.1 log unit difference, though modest, corresponds to an approximately 26% difference in partition coefficient and can influence membrane permeability, non-specific protein binding, and metabolic clearance in whole-cell or in vivo assays. The distinct value confirms that halogen adjacency to the sulfonamide group fine-tunes physicochemical properties in a position-dependent manner.

Physicochemical Profiling Lipophilicity Positional Isomer Differentiation

Absence of 4-Amino Group Distinguishes the Compound from the Potent CA IX Inhibitor 4-Amino-3-chloro-5-fluorobenzenesulfonamide (Ki = 12 nM)

The 4-amino analog—4-amino-3-chloro-5-fluorobenzene-1-sulfonamide (BDBM11605)—has been characterized as a nanomolar inhibitor of multiple CA isoforms: Ki = 12 nM for tumor-associated CA IX, Ki = 32 nM for CA II, and Ki = 95 nM for CA IV, measured by stopped-flow CO2 hydration assay [1]. 3-Chloro-5-fluorobenzene-1-sulfonamide lacks the 4-amino group present in BDBM11605, which eliminates the para-electron-donating substituent and alters both the electronic character of the aromatic ring and the hydrogen-bond donor count (1 vs. 2). This structural distinction means the target compound is expected to exhibit a different CA isoform selectivity profile and serves as a distinct synthetic intermediate that cannot be directly substituted for the 4-amino analog in established CA IX-targeted medicinal chemistry programs [2].

Carbonic Anhydrase IX Tumor-Associated CA Inhibitor Selectivity

Commercial Availability at ≥95% Purity with Batch-Specific QC Documentation Enables Reproducible SAR and Scale-Up

3-Chloro-5-fluorobenzene-1-sulfonamide is commercially stocked by multiple reputable vendors with documented purity specifications: 95% (AKSci, Catalog 1713EF; Bidepharm, Catalog BD01054508) , 97%+ (MolCore, NLT 97%) , and 98% (Leyan, Catalog 1798267) . Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC . In contrast, several positional isomers such as 3-chloro-2-fluorobenzenesulfonamide (CAS 351003-58-2) and 4-chloro-2-fluorobenzenesulfonamide (CAS 852664-20-1) are listed at 95% minimum purity by fewer suppliers with less analytical documentation . The combination of higher available purity grades and multi-technique batch certification reduces the risk of isomeric contamination that could confound SAR interpretation or catalytic reactions.

Chemical Procurement Quality Assurance Synthetic Building Block

Validated Application Scenarios for 3-Chloro-5-fluorobenzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Optimization Leveraging the Meta-Chloro Affinity Advantage

The compound's 3-chloro substituent occupies the meta position identified by Urbelytė et al. (2021) as responsible for up to 500-fold CA affinity enhancement [1]. Medicinal chemistry teams developing isoform-selective CA inhibitors—particularly for CA VII, CA IX, CA XII, or CA XIII—can use this building block as a core scaffold, confident that the meta-chloro geometry is SAR-validated for affinity gains. The 5-fluoro group provides an additional handle for modulating electronic effects without altering the meta-chloro advantage, enabling fine-tuning of isoform selectivity through further derivatization at the 4-position or via N-substitution of the sulfonamide [2].

Synthetic Intermediate for Agrochemical Sulfonamide Derivatives via 4-Position Functionalization

Unlike the 4-amino analog (BDBM11605), 3-chloro-5-fluorobenzene-1-sulfonamide bears an unsubstituted 4-position available for electrophilic aromatic substitution, cross-coupling, or further halogenation [3]. This enables its use as a precursor to 3,5-dichloro-4-fluorobenzenesulfonamide and related intermediates implicated in acetolactate synthase (ALS)-targeting herbicide programs [4]. The compound's distinct XLogP3 (1.2 vs. 1.3 for the 3-chloro-4-fluoro isomer) provides a quantifiable basis for selecting the optimal isomer when tuning the lipophilicity of the final agrochemical active ingredient [5].

Analytical Reference Standard and Fragment Library Component with Documented Purity Supporting Reproducible Biophysical Screening

With commercial availability at up to 98% purity and vendor-provided batch-specific NMR, HPLC, and GC documentation , this compound is suitable as a reference standard for HPLC method development, as a fragment in fragment-based drug discovery (FBDD) libraries, or as a positive control in fluorinated benzenesulfonamide SAR studies. The documented purity and QC transparency reduce the risk of positional isomer contamination that could produce false-positive or false-negative hits in biophysical assays such as fluorescent thermal shift assays (FTSA) or isothermal titration calorimetry (ITC) [6].

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